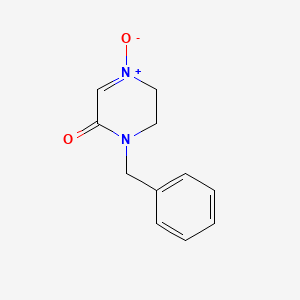![molecular formula C18H18OS3 B14267887 2-(2-Thienyl)-5-[5-(1-oxohexyl)-2-thienyl]thiophene CAS No. 173198-21-5](/img/structure/B14267887.png)
2-(2-Thienyl)-5-[5-(1-oxohexyl)-2-thienyl]thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Thienyl)-5-[5-(1-oxohexyl)-2-thienyl]thiophene is an organic compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two thiophene rings connected by a hexanoyl group. Thiophenes are known for their stability and are widely used in various fields, including materials science, pharmaceuticals, and organic electronics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Thienyl)-5-[5-(1-oxohexyl)-2-thienyl]thiophene typically involves the following steps:
Formation of the Thiophene Rings: The thiophene rings can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of the Hexanoyl Group: The hexanoyl group can be introduced through Friedel-Crafts acylation, where thiophene is reacted with hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps would include:
Bulk Synthesis of Thiophene Rings: Using high-efficiency reactors to produce thiophene rings in large quantities.
Acylation Process: Employing optimized reaction conditions to introduce the hexanoyl group efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Thienyl)-5-[5-(1-oxohexyl)-2-thienyl]thiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophenes.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its pharmacological properties.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of 2-(2-Thienyl)-5-[5-(1-oxohexyl)-2-thienyl]thiophene depends on its specific application:
Molecular Targets: The compound may interact with various enzymes or receptors in biological systems.
Pathways Involved: It may influence signaling pathways or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene: The parent compound with a single thiophene ring.
2,5-Di(2-thienyl)thiophene: A compound with two thiophene rings connected directly.
2-(2-Thienyl)-5-(2-thienyl)thiophene: Similar structure but without the hexanoyl group.
Uniqueness
2-(2-Thienyl)-5-[5-(1-oxohexyl)-2-thienyl]thiophene is unique due to the presence of the hexanoyl group, which can influence its chemical reactivity and physical properties, making it suitable for specific applications in materials science and pharmaceuticals.
Eigenschaften
CAS-Nummer |
173198-21-5 |
|---|---|
Molekularformel |
C18H18OS3 |
Molekulargewicht |
346.5 g/mol |
IUPAC-Name |
1-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]hexan-1-one |
InChI |
InChI=1S/C18H18OS3/c1-2-3-4-6-13(19)14-8-9-17(21-14)18-11-10-16(22-18)15-7-5-12-20-15/h5,7-12H,2-4,6H2,1H3 |
InChI-Schlüssel |
CPZOFTMOBKHNAU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)C1=CC=C(S1)C2=CC=C(S2)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Methyl-3-methylidene-9-oxabicyclo[3.3.1]nonane](/img/structure/B14267823.png)

![N~1~,N~3~-Bis[2-(4-aminophenyl)ethyl]benzene-1,3-dicarboxamide](/img/structure/B14267840.png)

![2-Ethyl-1-oxa-4,6,9-trithiaspiro[4.4]nonane](/img/structure/B14267859.png)
![(5-Cyano-2-methyl[3,4'-bipyridin]-6(1H)-ylidene)propanedinitrile](/img/structure/B14267863.png)

![2,2'-[2,5-Bis(dodecyloxy)-1,4-phenylene]dithiophene](/img/structure/B14267876.png)
![Silane, tris(1-methylethyl)[(2S)-oxiranylmethoxy]-](/img/structure/B14267877.png)
![2-[(3-Chloropropyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14267880.png)
![[(1-Iodohex-1-en-1-yl)selanyl]benzene](/img/structure/B14267883.png)

